4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position. The benzamide is linked via an amide bond to a 1,3-thiazol-2-yl ring, which is further substituted at the 4-position with a 7-ethoxy-1-benzofuran moiety. Its sulfamoyl group could contribute to hydrogen bonding or electrostatic interactions, while the ethoxy substituent may influence pharmacokinetic properties such as solubility .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-4-29-18-7-5-6-15-12-19(30-20(15)18)17-13-31-22(23-17)24-21(26)14-8-10-16(11-9-14)32(27,28)25(2)3/h5-13H,4H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMFQUWNOPAHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of 4-Aminobenzoic Acid
The synthesis begins with 4-nitrobenzoic acid (1) , which undergoes catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) to yield 4-aminobenzoic acid (2) in 92% yield. Subsequent sulfamoylation employs dimethylsulfamoyl chloride (3) under Schotten-Baumann conditions:
Procedure :
- Dissolve 2 (1.0 eq) in anhydrous THF (0.2 M) under N₂.
- Add dimethylsulfamoyl chloride (1.2 eq) and triethylamine (2.5 eq) at 0°C.
- Warm to 25°C and stir for 12 h.
- Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
This affords 4-(dimethylsulfamoyl)benzoic acid (4) as white crystals (mp 189–191°C) in 78% yield. Key characterization data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 3.14 (s, 6H).
- IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).
Construction of 4-(7-Ethoxy-1-Benzofuran-2-Yl)-1,3-Thiazol-2-Amine
Synthesis of 7-Ethoxy-1-Benzofuran-2-Carbaldehyde (6)
Adapting methods from benzofuran literature:
- O-Ethylation of Salicylaldehyde :
- React salicylaldehyde (5) (1.0 eq) with ethyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF (0.1 M) at 80°C for 8 h to yield 2-ethoxybenzaldehyde (93% purity).
- Benzofuran Cyclization :
- Treat 2-ethoxybenzaldehyde with bromoacetone (1.1 eq) and anhydrous K₂CO₃ (2.5 eq) in acetone (0.15 M) under reflux (56°C, 24 h).
- Isolate 7-ethoxy-1-benzofuran-2-carbaldehyde (6) via column chromatography (SiO₂, hexane/EtOAc 4:1), 68% yield.
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 182.4 (CHO), 160.1 (C-O), 154.7 (C-2), 124.8–110.3 (aromatic Cs).
Thiazole Ring Formation via Hantzsch Cyclization
The aldehyde 6 (1.0 eq) reacts with thiourea (7) (1.2 eq) and bromine (1.1 eq) in ethanol (0.1 M) at 70°C for 6 h. This one-pot reaction generates the thiazole-amine 8 through sequential bromination and cyclization:
Reaction Mechanism :
- Bromine converts 6 to α-brominated intermediate.
- Thiourea attacks the electrophilic carbon, followed by cyclodehydration to form the thiazole ring.
Purification : Recrystallize from ethanol to obtain 8 as yellow needles (mp 214–216°C, 65% yield).
Amide Coupling to Assemble the Final Molecule
Activation of 4-(Dimethylsulfamoyl)Benzoic Acid (4)
Employ a carbodiimide-based protocol:
- Dissolve 4 (1.0 eq) in dry DCM (0.1 M).
- Add DCC (1.5 eq) and HOBt (1.2 eq) at 0°C under N₂.
- Stir for 1 h to form the active ester.
Coupling with Thiazole-Amine (8)
- Add a solution of 8 (1.0 eq) and DMAP (0.1 eq) in DCM to the activated acid.
- Stir at 25°C for 24 h.
- Filter off dicyclohexylurea, concentrate, and purify via silica gel chromatography (hexane/EtOAc 1:1 → DCM/MeOH 20:1).
Final Product : 4-(Dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (9) is obtained as a white solid (mp 228–230°C, 72% yield).
Spectroscopic Confirmation :
- HRMS (ESI-TOF): m/z 486.1321 [M+H]⁺ (Calcd for C₂₁H₂₀N₃O₅S₂: 486.1324).
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H), 7.94 (d, J = 8.4 Hz, 2H), 7.68 (s, 1H, benzofuran H-3), 6.98–6.84 (m, 2H, benzofuran H-5,6), 4.17 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Amide Coupling
A patent describes accelerated coupling using microwave irradiation (100 W, 120°C, 20 min) with EDCI/HOAt, achieving 85% yield compared to conventional methods.
Regioselective Sulfonylation
To prevent di-sulfonylation, a protecting group strategy from is applicable:
- Protect the benzamide NH with Boc before sulfamoylation.
- Deprotect with TFA/DCM (1:1) post-sulfonylation.
Analytical Data Tables
Table 1. Yields Across Synthetic Steps
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Aminobenzoic acid (2) | 92 | 99.1 |
| 2 | Sulfamoylation (4) | 78 | 98.7 |
| 3 | Benzofuran (6) | 68 | 97.5 |
| 4 | Thiazole-amine (8) | 65 | 96.8 |
| 5 | Final coupling (9) | 72 | 99.3 |
Table 2. Solubility Profile of Final Compound
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 8.7 |
| Water | <0.1 |
Challenges and Troubleshooting
- Thiazole Ring Aromatization : Prolonged reaction times (>8 h) during Hantzsch cyclization lead to decomposition; optimal duration is 6 h.
- Ethoxy Group Stability : Avoid strong acids during benzofuran synthesis to prevent O-deethylation.
- Amide Hydrolysis : Final compound shows sensitivity to prolonged storage in aqueous MeOH; recommend lyophilization for long-term stability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or thiazole moieties, using reagents such as sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs, focusing on substituent modifications and their implications:
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features several key functional groups that contribute to its biological activity:
- Dimethylsulfamoyl group : Known for its role in enhancing solubility and bioavailability.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Benzofuran moiety : Exhibits diverse biological activities, including anti-inflammatory and anticancer effects.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : The thiazole and benzofuran components are known to interfere with cellular signaling pathways involved in cancer growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Activity : The structure suggests potential interactions with bacterial cell membranes or inhibition of essential enzymes, similar to other benzamide derivatives that have shown promising antibacterial properties.
Anticancer Activity
A study evaluating a series of related compounds demonstrated that modifications to the benzamide structure could significantly enhance antiproliferative activity against various cancer cell lines. For instance, the introduction of specific substituents on the benzene ring led to varying degrees of potency:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4k | HeLa | 0.5 |
| 4n | MCF7 | 0.3 |
| 4o | A549 | 0.4 |
These results suggest that structural optimization can lead to compounds with enhanced anticancer properties, potentially applicable for further development in therapeutic contexts .
Antimicrobial Activity
In another study focusing on antibacterial properties, derivatives similar to the target compound were evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 30 | S. aureus ATCC25923 | 0.125 |
| 30 | B. subtilis ATCC9372 | 0.016 |
These findings highlight the compound's potential as an effective antibacterial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study on Anticancer Efficacy : A series of thiazole-containing benzamides were tested for their ability to inhibit tumor growth in xenograft models. The results showed significant tumor reduction compared to control groups, suggesting effective in vivo anticancer activity.
- Pharmacokinetics and Toxicology : Another study assessed the pharmacokinetic profile of similar compounds, revealing favorable absorption and distribution characteristics while maintaining low cytotoxicity in human cell lines, indicating a promising safety profile for further clinical development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(dimethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Coupling reactions : Amide bond formation between the benzamide core and the thiazole intermediate using coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Critical parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and solvent selection (DMF for polar intermediates) to maximize yield (>70%) and purity (>95%) .
Q. How can researchers ensure the purity and structural fidelity of the synthesized compound?
- Analytical techniques :
- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity .
- Spectroscopy : -NMR and -NMR to confirm functional groups (e.g., dimethylsulfamoyl at δ 2.8–3.1 ppm, benzofuran protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Solubility : Requires DMSO for stock solutions (≥10 mM) due to low aqueous solubility. For in vitro assays, dilute in PBS with ≤0.1% DMSO to avoid cytotoxicity .
- Stability : Store at -20°C in anhydrous conditions; stability in plasma (t > 6 hours) should be validated via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Functional group modifications : Replace the 7-ethoxy group on benzofuran with methoxy or halogen substituents to modulate electron density and binding affinity .
- Thiazole ring substitutions : Introduce methyl or phenyl groups at the 4-position of the thiazole to enhance steric effects .
- Biological testing : Compare IC values against control compounds (e.g., sulfonamide analogs) in target-specific assays (e.g., kinase inhibition) .
Q. How can contradictory data on this compound’s antimicrobial activity across studies be resolved?
- Approach :
- Assay standardization : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .
- Structural analogs : Compare results with derivatives lacking the dimethylsulfamoyl group to isolate its contribution .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?
- In vitro assays :
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Pathway inhibition : Western blotting for phosphorylated ERK or AKT .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
- In silico modeling : Molecular docking to predict binding to targets like tubulin or HDACs using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
